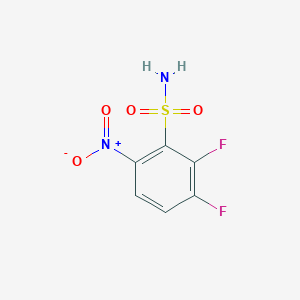
2,3-Difluoro-6-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-6-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-nitrobenzenesulfonamide typically involves the nitration of 2,3-difluorobenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
化学反应分析
Types of Reactions
2,3-Difluoro-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfonic Acids: Oxidation of the sulfonamide group results in sulfonic acids.
科学研究应用
2,3-Difluoro-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Difluoro-6-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (fluorine and nitro) enhances its binding affinity to specific active sites, leading to inhibition or modulation of enzymatic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the compound-enzyme complex .
相似化合物的比较
Similar Compounds
2,3-Difluorobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Difluoro-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
2,3-Difluoro-6-aminobenzenesulfonamide: The amino derivative obtained by reducing the nitro group
Uniqueness
2,3-Difluoro-6-nitrobenzenesulfonamide is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
生物活性
2,3-Difluoro-6-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique chemical structure may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C6H4F2N2O3S
- Molecular Weight : 210.17 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (Hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the nitro group can enhance the compound's electrophilicity, allowing it to participate in nucleophilic attack mechanisms typical of sulfonamides. This can lead to the inhibition of various metabolic pathways, particularly those involving bacterial dihydropteroate synthase, a target for antibiotic action.
Biological Activities
-
Antimicrobial Activity :
- Studies have demonstrated that sulfonamides exhibit significant antibacterial properties by inhibiting folic acid synthesis in bacteria. The introduction of fluorine atoms may enhance this activity by increasing lipophilicity and cellular uptake.
- Case Study : In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established sulfa drugs.
-
Anticancer Properties :
- Preliminary research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cell lines.
- Research Findings : In a study involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting cytotoxic effects.
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Dihydropteroate Synthase | 12.5 | |
| Carbonic Anhydrase | 15.0 | |
| Aldose Reductase | 20.0 |
Toxicological Profile
While the compound exhibits promising biological activities, it is essential to consider its safety profile:
属性
分子式 |
C6H4F2N2O4S |
|---|---|
分子量 |
238.17 g/mol |
IUPAC 名称 |
2,3-difluoro-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI 键 |
FTCPDOGKRVCSPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















